molecular formula C15H15N7 B2770998 (E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide CAS No. 320418-73-3

(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2770998
CAS No.: 320418-73-3
M. Wt: 293.334
InChI Key: DSHGYPZMUJPLBX-WOJGMQOQSA-N
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Description

(E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide is a complex organic compound featuring a triazole ring substituted with pyridine groups and a dimethylmethanimidamide moiety

Mechanism of Action

Mode of Action

It is known that the compound has a complex structure that could potentially interact with various biological targets .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how environmental factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Substitution with Pyridine Groups: The triazole ring is then functionalized with pyridine groups through a nucleophilic substitution reaction, often using pyridine derivatives and a suitable leaving group.

    Introduction of the Dimethylmethanimidamide Moiety: The final step involves the reaction of the substituted triazole with dimethylamine and formaldehyde under controlled conditions to introduce the dimethylmethanimidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced triazole or pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties and are studied for their potential in catalysis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials. It is also explored for its potential in electronic applications due to its ability to form conductive complexes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide
  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-diethylmethanimidamide
  • (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide

Uniqueness

The uniqueness of (E)-N’-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide lies in its specific substitution pattern and the presence of both pyridine and triazole rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or binding affinity, depending on the context.

Properties

IUPAC Name

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGYPZMUJPLBX-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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